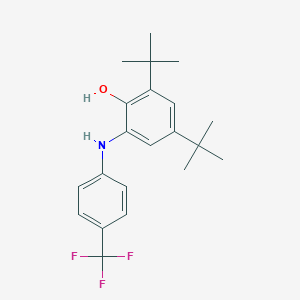
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of tert-butyl groups and a trifluoromethyl-substituted phenylamino group attached to the phenol ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of isobutylene and sulfuric acid to achieve the alkylation of phenol, resulting in the formation of 2,4-di-tert-butylphenol . This intermediate can then be reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The alkylation step is typically carried out in the presence of a strong acid catalyst, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Aplicaciones Científicas De Investigación
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound’s stability and unique properties make it useful in biological assays and as a reagent in biochemical studies.
Mecanismo De Acción
The mechanism by which 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the trifluoromethyl-substituted phenylamino group.
2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions on the phenol ring.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound contains a benzotriazole group instead of the phenylamino group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylamino group in 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol imparts unique properties such as enhanced stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various applications.
Propiedades
Fórmula molecular |
C21H26F3NO |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[4-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C21H26F3NO/c1-19(2,3)14-11-16(20(4,5)6)18(26)17(12-14)25-15-9-7-13(8-10-15)21(22,23)24/h7-12,25-26H,1-6H3 |
Clave InChI |
WCADJWITYOVGPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=C(C=C2)C(F)(F)F)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


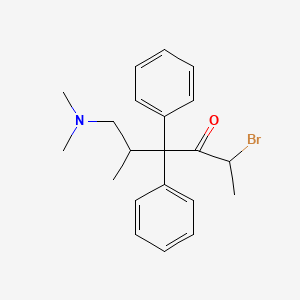
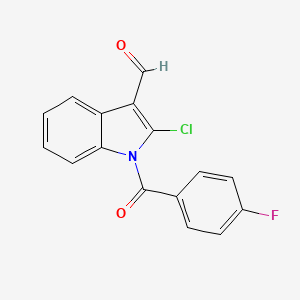
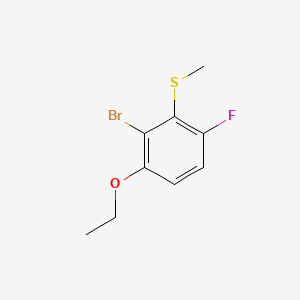
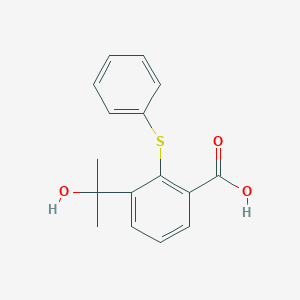
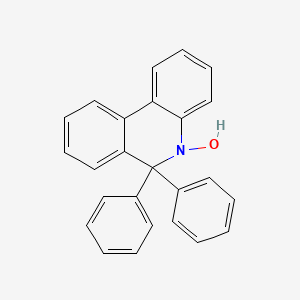

![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
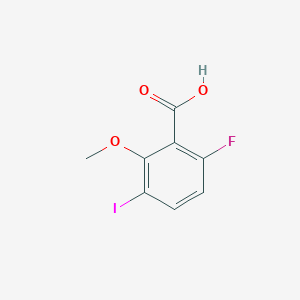
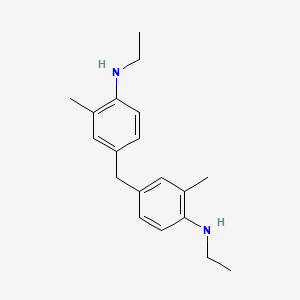
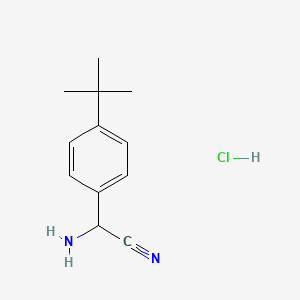
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
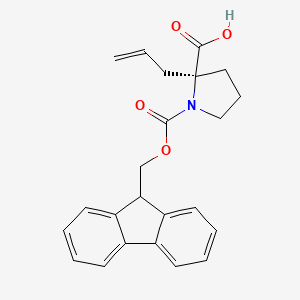

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
